3-(4-Methoxy-1-naphthalenyl)-2-(phenylsulfonyl)-2-propenenitrile
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Overview
Description
3-(4-Methoxy-1-naphthalenyl)-2-(phenylsulfonyl)-2-propenenitrile is an organic compound that features a naphthalene ring substituted with a methoxy group, a phenylsulfonyl group, and a propenenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-1-naphthalenyl)-2-(phenylsulfonyl)-2-propenenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Derivative: The starting material, 4-methoxy-1-naphthol, is subjected to sulfonylation using phenylsulfonyl chloride in the presence of a base such as pyridine to form 4-methoxy-1-naphthalenyl phenyl sulfone.
Introduction of the Propenenitrile Group: The phenylsulfonyl naphthalene derivative is then reacted with acrylonitrile under basic conditions to introduce the propenenitrile group, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-1-naphthalenyl)-2-(phenylsulfonyl)-2-propenenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The propenenitrile group can be reduced to form an amine or other reduced derivatives.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-methoxy-1-naphthaldehyde or 4-methoxy-1-naphthoic acid.
Reduction: Formation of 3-(4-methoxy-1-naphthalenyl)-2-(phenylsulfonyl)propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxy-1-naphthalenyl)-2-(phenylsulfonyl)-2-propenenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-1-naphthalenyl)-2-(phenylsulfonyl)-2-propenenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-1-naphthalenyl diphenylsulfonium triflate
- 4-Methoxy-1-naphthalenyl(3-methyl-1-piperidinyl)methanone
- 1-(4-Methoxy-1-naphthalenyl)-3,3-dimethyl-1-butanone
Uniqueness
3-(4-Methoxy-1-naphthalenyl)-2-(phenylsulfonyl)-2-propenenitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications in various fields of research.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S/c1-24-20-12-11-15(18-9-5-6-10-19(18)20)13-17(14-21)25(22,23)16-7-3-2-4-8-16/h2-13H,1H3/b17-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIICLRIUOIQJH-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C(C#N)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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